molecular formula C28H50O2 B179724 3-Methoxy-5-heneicosylphenol CAS No. 126882-76-6

3-Methoxy-5-heneicosylphenol

Cat. No.: B179724
CAS No.: 126882-76-6
M. Wt: 418.7 g/mol
InChI Key: AOJHEUTVUIWPNX-UHFFFAOYSA-N
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Description

3-Methoxy-5-heneicosylphenol is a natural phenolic compound found in the herbs of Artemisia annua It is characterized by its long alkyl chain and methoxy group attached to the phenolic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-heneicosylphenol typically involves the alkylation of a phenolic compound with a long-chain alkyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The methoxy group can be introduced via methylation using reagents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from natural sources such as Artemisia annua. The extraction process includes solvent extraction followed by purification steps like column chromatography to isolate the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-heneicosylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halides or nucleophiles in the presence of a catalyst.

Major Products

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenolic compounds depending on the reagent used.

Scientific Research Applications

3-Methoxy-5-heneicosylphenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its antioxidant and anti-inflammatory properties.

    Medicine: Potential candidate for drug development due to its bioactive properties.

    Industry: Used in the formulation of skincare products due to its antioxidant effects.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-heneicosylphenol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its phenolic group.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-hydroxyphenylacetic acid
  • 3-Methoxy-4-hydroxybenzaldehyde
  • 3-Methoxy-4-hydroxybenzoic acid

Uniqueness

3-Methoxy-5-heneicosylphenol is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to other phenolic compounds. This long chain enhances its lipophilicity, making it more suitable for applications in lipid-based formulations and enhancing its interaction with biological membranes.

Properties

IUPAC Name

3-henicosyl-5-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-23-27(29)25-28(24-26)30-2/h23-25,29H,3-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJHEUTVUIWPNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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